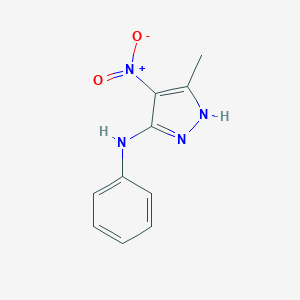
N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a dimethyl-nitro-pyrazolyl moiety, and an acetamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.
Substitution: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction with 4-chloroaniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups, which may influence its steric properties and interactions with biological targets.
Uniqueness
N-(4-chlorophenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is unique due to the presence of both the nitro and dimethyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and potential biological activities.
属性
分子式 |
C13H13ClN4O3 |
|---|---|
分子量 |
308.72g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-13(18(20)21)9(2)17(16-8)7-12(19)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,19) |
InChI 键 |
ZLJIXTXBVMQXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B402316.png)

![1,8-Dibromo-17-[4-(4-bromophenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402319.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402320.png)
![2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B402322.png)
![4-[1-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B402323.png)

![3,4-Dibromo-2-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methoxyphenol](/img/structure/B402327.png)
![5-[2,3-bis(methyloxy)phenyl]-1-(4-bromophenyl)-3-thien-2-yl-4,5-dihydro-1H-pyrazole](/img/structure/B402328.png)
![N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B402330.png)
![3-nitro-4-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B402331.png)
![5-Chloro-2-{3-[(3-{2-nitrophenyl}-2-propenylidene)amino]-4-methylphenyl}-1,3-benzoxazole](/img/structure/B402332.png)
![2-bromo-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402336.png)
![5-Chloro-2-[3-({4-nitrobenzylidene}amino)-4-methylphenyl]-1,3-benzoxazole](/img/structure/B402339.png)
